Albendazole oxide is a natural product found in Penicillium solitum and Penicillium crustosum with data available.
Albendazole oxide
CAS No.: 122063-20-1
Cat. No.: VC8458687
Molecular Formula: C12H15N3O3S
Molecular Weight: 281.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122063-20-1 |
|---|---|
| Molecular Formula | C12H15N3O3S |
| Molecular Weight | 281.33 g/mol |
| IUPAC Name | methyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate |
| Standard InChI | InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) |
| Standard InChI Key | VXTGHWHFYNYFFV-UHFFFAOYSA-N |
| SMILES | CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
| Canonical SMILES | CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Introduction
Chemical Identity and Structural Properties of Albendazole Oxide
Albendazole oxide (C₁₂H₁₅N₃O₃S) is a sulfoxide derivative of albendazole, characterized by the oxidation of the parent compound’s sulfur atom. The molecular weight of albendazole oxide is 281.33 g/mol, and its IUPAC name is methyl {5-[(R)-propylsulfinyl]-1H-benzimidazol-2-yl}carbamate . The compound exists as two enantiomers, (R)-albendazole sulfoxide and (S)-albendazole sulfoxide, with the (R)-enantiomer being the pharmacologically active form responsible for antiparasitic effects .
The structural backbone of albendazole oxide consists of a benzimidazole ring system substituted with a propylsulfinyl group at position 5 and a methyl carbamate group at position 2. This configuration enables interactions with parasitic tubulin, disrupting microtubule assembly and energy metabolism .
Synthesis and Manufacturing of Albendazole Oxide
The synthesis of albendazole oxide typically involves the oxidation of albendazole under controlled conditions. A widely adopted method utilizes sodium metaperiodate (NaIO₄) in glacial acetic acid at low temperatures (0–5°C) to achieve high yields (>90%) and purity (>98%) . This approach minimizes the formation of undesired byproducts such as albendazole sulfone, which lacks therapeutic activity.
Table 1: Optimal Reaction Conditions for Albendazole Oxide Synthesis
| Parameter | Condition |
|---|---|
| Oxidizing agent | Sodium metaperiodate (NaIO₄) |
| Solvent | Glacial acetic acid |
| Temperature | 0–5°C |
| Reaction time | 2–4 hours |
| Yield | >90% |
| Purity | >98% |
Alternative oxidation methods, including hydrogen peroxide and ozone, have been explored but are less efficient due to side reactions and lower selectivity .
Pharmacokinetic Profile of Albendazole Oxide
Albendazole oxide exhibits distinct pharmacokinetic properties that differentiate it from its parent compound:
Table 2: Key Pharmacokinetic Parameters of Albendazole Oxide
| Parameter | Value |
|---|---|
| Bioavailability | <5% (parent drug) |
| Protein binding | 70% |
| Half-life | 8–12 hours |
| Primary metabolite | Albendazole sulfone |
| Excretion route | Biliary (>99%) |
Mechanism of Action and Pharmacological Activity
Albendazole oxide exerts its antiparasitic effects through two primary mechanisms:
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Tubulin Binding: The compound binds to β-tubulin at the colchicine-sensitive site, inhibiting microtubule polymerization. This disrupts intracellular transport and glucose uptake in parasitic cells, leading to glycogen depletion and ATP starvation .
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Mitochondrial Dysregulation: Albendazole oxide interferes with mitochondrial fumarate reductase in helminths, impairing oxidative phosphorylation and inducing oxidative stress .
These actions result in degenerative changes in the parasite’s tegument and intestinal cells, culminating in paralysis and death .
Clinical Applications and Therapeutic Efficacy
Albendazole oxide is indispensable in treating infections caused by cestodes, trematodes, and nematodes. Key applications include:
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Hepatic Alveolar Echinococcosis (HAE): Long-term therapy with albendazole (10–15 mg/kg/day) suppresses Echinococcus multilocularis growth by maintaining steady-state concentrations of albendazole oxide .
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Neurocysticercosis: The metabolite crosses the blood-brain barrier, targeting Taenia solium cysts in the central nervous system .
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Soil-Transmitted Helminthiases: Albendazole oxide’s broad-spectrum activity addresses ascariasis, trichuriasis, and hookworm infections in mass drug administration programs .
Recent studies demonstrate that novel formulations, such as albendazole hydroxyethyl sulfonate-hydroxypropyl methylcellulose phthalate composites, enhance solubility and therapeutic efficacy against HAE microcysts by 40–60% compared to conventional tablets .
Adverse Effects and Toxicity Considerations
While generally well-tolerated, albendazole oxide is associated with dose-dependent adverse effects:
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Common Effects: Nausea, abdominal pain, and headache occur in 10–20% of patients .
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Severe Reactions: Bone marrow suppression (neutropenia, thrombocytopenia) and hepatotoxicity (elevated transaminases) are rare but necessitate monitoring in long-term therapy .
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Drug-Disease Interactions: Patients with hepatic alveolar echinococcosis exhibit altered CYP3A4 activity, reducing albendazole oxide production and increasing systemic exposure to albendazole. This elevates toxicity risks, necessitating dose adjustments .
Recent Advances and Future Directions
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Enantioselective Synthesis: Advances in asymmetric oxidation techniques aim to optimize the production of the (R)-enantiomer, which exhibits superior antiparasitic activity compared to the (S)-form .
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Nanostructured Formulations: Lipid-based nanoparticles and solid dispersions improve albendazole oxide’s solubility and bioavailability, enabling lower dosing frequencies .
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Metabolic Profiling: Pharmacogenomic studies explore genetic polymorphisms in CYP3A4 and flavin-containing monooxygenase 3 (FMO3), which influence interpatient variability in albendazole oxide levels .
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